molecular formula C7H6ClN3 B1358085 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine CAS No. 529508-56-3

4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine

Cat. No. B1358085
M. Wt: 167.59 g/mol
InChI Key: CBQDXECHDATNTG-UHFFFAOYSA-N
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Description

4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine is a chemical compound with the CAS Number: 529508-56-3 . It has a molecular weight of 167.6 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of pyrrolo[2,1-f][1,2,4]triazine involves a selective C-alkylation of an oxalacetate salt with a hydrazonyl bromide to form a 2-hydrazonoethyl-3-oxosuccinate . This is followed by cyclodehydration to an aminopyrrole . Subsequent deprotection and condensation with formamidine afford the pyrrolo[2,1-f][1,2,4]triazine scaffold .


Molecular Structure Analysis

The molecular structure of 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine is represented by the Inchi Code: 1S/C7H6ClN3/c1-5-2-3-11-6(5)7(8)9-4-10-11/h2-4H,1H3 . The InChI key is CBQDXECHDATNTG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine is a solid at room temperature . It has a molecular weight of 167.6 .

Scientific Research Applications

Cancer Therapy

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Pyrrolo[2,1-f][1,2,4]triazine has been identified as a promising fused heterocycle to target kinases in cancer therapy . It is an integral part of several kinase inhibitors and nucleoside drugs .
  • Methods of Application : The targeted therapy refers to targeting only specific proteins or enzymes that are dysregulated in cancer rather than killing all rapidly dividing cells . Kinase inhibition is one of the most successful approaches in targeted therapy .
  • Results or Outcomes : As of 30 March 2021, FDA has approved 65 small molecule protein kinase inhibitors and most of them are for cancer therapy .

Design of Biologically Important Organic Molecules

  • Scientific Field : Organic Chemistry
  • Summary of Application : Both triazines and tetrazines are building blocks and have provided a new dimension to the design of biologically important organic molecules .
  • Methods of Application : Several derivatives with fine-tuned electronic properties have been identified as multifunctional, adaptable, switchable .
  • Results or Outcomes : These derivatives have been identified as remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .

Heterogeneous Catalysis

  • Scientific Field : Chemical Engineering
  • Summary of Application : Triazine and tetrazine moieties, which are part of the Pyrrolo[2,1-f][1,2,4]triazine structure, have been found to have great practical applications in heterogeneous catalysis .
  • Methods of Application : These compounds provide rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) which leads to their use in catalysis .
  • Results or Outcomes : Their use has led to advancements in various fields such as photocatalysis .

Energy-Related Functions

  • Scientific Field : Energy Science
  • Summary of Application : Triazine and tetrazine moieties, which are part of the Pyrrolo[2,1-f][1,2,4]triazine structure, have been found to have energy-related functions .
  • Methods of Application : Their unique properties have led to their use in energy storage and other energy-related functions .
  • Results or Outcomes : Their use has led to advancements in energy storage technologies .

Bioorthogonal Applications

  • Scientific Field : Chemical Biology
  • Summary of Application : The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .
  • Methods of Application : These compounds undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .
  • Results or Outcomes : This has opened up new avenues for investigations in chemical biology .

Synthesis of Other Heterocyclic Compounds

  • Scientific Field : Organic Chemistry
  • Summary of Application : Pyrrolo[2,1-f][1,2,4]triazine derivatives have been used in the synthesis of other heterocyclic compounds .
  • Methods of Application : Various synthetic routes have been developed, including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .
  • Results or Outcomes : These methods have led to the synthesis of a variety of triazines and tetrazines .

Safety And Hazards

The safety information for 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

Future Directions

Pyrrolo[2,1-f][1,2,4]triazine is a promising fused heterocycle that is an integral part of several kinase inhibitors and nucleoside drugs . It has potential applications in targeted therapies for diseases such as cancer . The development of kinase inhibitors containing the pyrrolo[2,1-f][1,2,4]triazine scaffold is an area of ongoing research .

properties

IUPAC Name

4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-5-2-3-11-6(5)7(8)9-4-10-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQDXECHDATNTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=NN2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619220
Record name 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine

CAS RN

529508-56-3
Record name 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of of 5-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one (2.57 gm, 17.2 mmole) in POCl3 (28 mL) was heated at 100° C. for 40 min. The excess reagent was removed under vacuum and the residue was dissolved in DCM (300 mL). This was washed with water, dried (Na2SO4), and the solvent removed. Flash chromatography on silica gel using DCM as eluent afforded the product as a yellow solid (2.38 gm, 82%). 1HNMR (CDCl3): δ 2.63 (s, 3H), 6.74 (d, 1H, J=2 Hz), 7.74 (d, 1H, J=2 Hz), 8.05 (s, 1H).
Quantity
2.57 g
Type
reactant
Reaction Step One
Name
Quantity
28 mL
Type
reactant
Reaction Step One
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Wang, M Gao, QH Zheng - Bioorganic & Medicinal Chemistry Letters, 2014 - Elsevier
The reference standards methyl 4-(2-methyl-5-(methoxycarbamoyl)phenylamino)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate (10a), methyl 4-(2-methyl-5-(ethoxycarbamoyl)…
Number of citations: 12 www.sciencedirect.com
J Hynes Jr, AJ Dyckman, S Lin… - Journal of medicinal …, 2008 - ACS Publications
A novel structural class of p38 mitogen-activated protein (MAP) kinase inhibitors consisting of substituted 4-(phenylamino)-pyrrolo[2,1-f][1,2,4]triazines has been discovered. An initial …
Number of citations: 91 pubs.acs.org

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